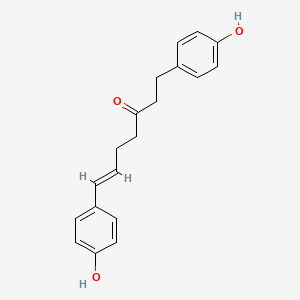

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Descripción general

Descripción

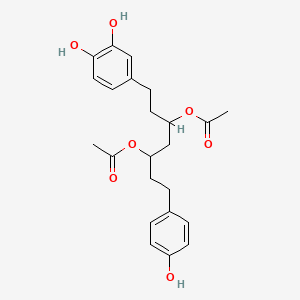

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a diarylheptanoid, a type of natural compound. It is hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7 . This compound has been isolated from the rhizomes of Curcuma kwangsiensis . It is a natural compound with anti-inflammatory characteristics .

Aplicaciones Científicas De Investigación

1. Synthesis and Bioactive Properties

- The compound's stereoselective total synthesis, starting from 4-hydroxybenzaldehyde, has been achieved. This synthesis is significant for producing bioactive diarylheptanoids, a class of compounds known for their diverse biological activities (J. Kashanna et al., 2012).

2. Antifungal and Anticoccidium Activity

- Diarylheptenones, including variants of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, isolated from Zingiber officinale (ginger), have shown moderate anticoccidium activity and strong antifungal effects against Pyricularia oryzae (K. Endo et al., 1990).

3. Neuroprotective Activity

- The synthesis of natural and non-natural 5-deoxy-6,7-dihydrocurcuminoids (diarylheptanoids), including derivatives of this compound, demonstrated significant neuroprotective activity against glutamate-induced neuronal cell death. This suggests potential applications in neuroprotective therapeutics (P. Jirásek et al., 2014).

4. Liquid Crystal Polymers

- The compound has been used in the study of liquid-crystalline polymers. Such research contributes to the development of materials with unique thermal and mechanical properties (C. Pugh et al., 1997).

5. Antioxidant Properties

- Diarylheptanoids, including this compound, have been identified with potent antioxidant properties. These compounds can be useful in applications requiring the mitigation of oxidative stress (Chang-xin Zhou et al., 2007; J. Ponomarenko et al., 2014).

6. Antiplatelet Activity

- The compound's synthesis has implications in the development of antiplatelet diarylheptanoids, potentially contributing to cardiovascular disease treatments (S. Venkateswarlu et al., 2000).

Mecanismo De Acción

Target of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, also known as N-17, is a diarylheptanoid . It has been identified as an effective inhibitor of the N protein , which is a multifunctional RNA-binding protein that plays a crucial role in the life cycle of SARS-CoV-2 .

Mode of Action

N-17 interacts with the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The binding of N-17 to the N-NTD has been predicted with molecular docking and molecular dynamics simulation .

Biochemical Pathways

The N protein is involved in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, N-17 can potentially disrupt these processes, thereby inhibiting the replication of the virus.

Result of Action

N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could be a promising therapeutic agent for COVID-19.

Action Environment

The action, efficacy, and stability of N-17 could be influenced by various environmental factors. For instance, the compound has been isolated from the rhizomes of Curcuma kwangsiensis , suggesting that it may be more stable and effective in certain environments. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its action.

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit antiproliferative activity in 26-L5 and HT-1080 cells . It also inhibits melanin formation in B16 melanoma 4A5 cells

Cellular Effects

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one has shown to have effects on various types of cells. It has been found to inhibit the proliferation of 26-L5 and HT-1080 cells . It also inhibits melanin formation in B16 melanoma 4A5 cells

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Propiedades

IUPAC Name |

(E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFRZPRYDQDKCQ-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)CC/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

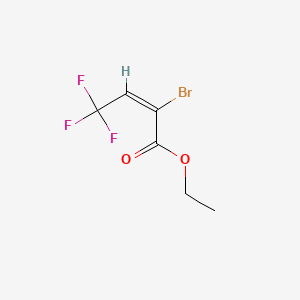

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)

![3,6-Dioxatricyclo[3.3.1.02,4]nonan-7-one, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)](/img/no-structure.png)

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)